![molecular formula C23H35FN2O2 B11041841 4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11041841.png)
4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexanecarboxamide core with multiple substituents, including a tert-butyl group, a fluoro-methylphenyl group, and a methyl-oxobutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexanecarboxamide core and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the cyclohexanecarboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an amine derivative under appropriate conditions.
Introduction of the tert-butyl group: This step may involve the use of tert-butyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the fluoro-methylphenyl group: This can be accomplished through a nucleophilic substitution reaction using a fluoro-methylphenyl halide.
Formation of the methyl-oxobutanamide moiety: This step may involve the reaction of a suitable amine with a methyl-oxobutanoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification processes.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the methyl and tert-butyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols may be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
t-Butyl 3-bromo-4-fluorobenzamide: A related compound with a similar fluoro-methylphenyl group.
tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: Another compound with a similar structural motif.
Uniqueness
4-tert-butyl-N-{1-[(3-fluoro-4-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness may confer specific advantages in its applications, such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C23H35FN2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-(3-fluoro-4-methylanilino)-3-methyl-1-oxobutan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H35FN2O2/c1-14(2)20(22(28)25-18-12-7-15(3)19(24)13-18)26-21(27)16-8-10-17(11-9-16)23(4,5)6/h7,12-14,16-17,20H,8-11H2,1-6H3,(H,25,28)(H,26,27) |
InChI Key |
CCRYREKZVHHTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)
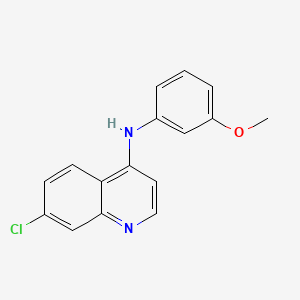
![4-(4-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11041766.png)

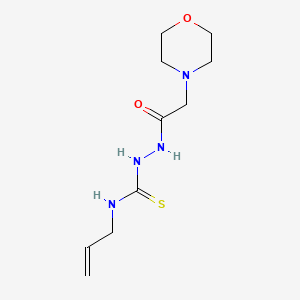
![2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanenitrile](/img/structure/B11041790.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041793.png)

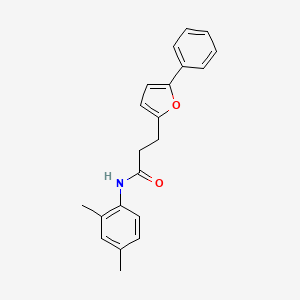
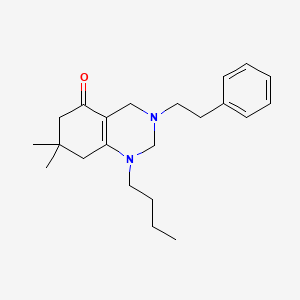
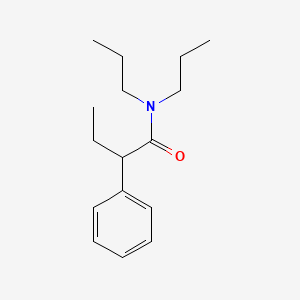
![Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11041815.png)
![5,7-diethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11041822.png)
![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11041836.png)
